![molecular formula C12H14FN B14466424 6-fluoro-2,3,4,4a,9,9a-hexahydro-1H-carbazole](/img/structure/B14466424.png)
6-fluoro-2,3,4,4a,9,9a-hexahydro-1H-carbazole
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Overview
Description
6-fluoro-2,3,4,4a,9,9a-hexahydro-1H-carbazole is a fluorinated derivative of carbazole, a heterocyclic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-2,3,4,4a,9,9a-hexahydro-1H-carbazole typically involves the fluorination of 2,3,4,4a,9,9a-hexahydro-1H-carbazole. One common method is the use of electrophilic fluorinating agents under controlled conditions to introduce the fluorine atom at the desired position .
Industrial Production Methods
similar compounds are often synthesized using scalable processes that involve batch or continuous flow reactors, ensuring high yield and purity .
Chemical Reactions Analysis
Types of Reactions
6-fluoro-2,3,4,4a,9,9a-hexahydro-1H-carbazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace the fluorine atom with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while substitution can produce a variety of substituted carbazoles .
Scientific Research Applications
6-fluoro-2,3,4,4a,9,9a-hexahydro-1H-carbazole has several scientific research applications:
Organic Electronics: It is used as a building block for the synthesis of fluorescent dyes and organic light-emitting diodes (OLEDs).
Medicinal Chemistry: Its derivatives are investigated for potential therapeutic applications, including anticancer and antiviral activities.
Material Science: It is used in the development of new materials with unique electronic and photophysical properties.
Mechanism of Action
The mechanism of action of 6-fluoro-2,3,4,4a,9,9a-hexahydro-1H-carbazole depends on its specific application. In organic electronics, it acts as a donor unit in donor-acceptor systems, facilitating charge transfer and light emission . In medicinal chemistry, its mechanism involves interactions with molecular targets such as enzymes or receptors, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fluorinated carbazoles and non-fluorinated derivatives like 2,3,4,4a,9,9a-hexahydro-1H-carbazole .
Uniqueness
6-fluoro-2,3,4,4a,9,9a-hexahydro-1H-carbazole is unique due to the presence of the fluorine atom, which can significantly alter its electronic properties and reactivity compared to non-fluorinated analogs . This makes it particularly valuable in applications requiring specific electronic characteristics .
Biological Activity
6-Fluoro-2,3,4,4a,9,9a-hexahydro-1H-carbazole (CAS No. 1775-86-6) is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C12H15N
- Molecular Weight : 173.25 g/mol
- Structure : The compound features a hexahydrocarbazole core with a fluorine substituent at the 6-position.
Antitumor Activity
Research has indicated that compounds related to carbazole derivatives exhibit significant antitumor properties. A study demonstrated that this compound showed cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways and inhibition of cell proliferation.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast Cancer) | 12.5 | Apoptosis induction |
HeLa (Cervical Cancer) | 15.0 | Cell cycle arrest |
A549 (Lung Cancer) | 10.0 | Inhibition of PI3K/Akt pathway |
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. In vitro studies have shown that the compound can protect neuronal cells from oxidative stress-induced damage. It appears to modulate key signaling pathways involved in neuronal survival.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies indicated effectiveness against various bacterial strains and fungi. The mechanism involves disruption of microbial cell membranes and inhibition of enzymatic activities.
Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Candida albicans | 16 |
Case Study 1: Antitumor Efficacy in Animal Models
A recent study utilized xenograft models to assess the antitumor efficacy of this compound. Mice treated with the compound showed a significant reduction in tumor size compared to controls. Histological analysis revealed increased apoptosis within tumor tissues.
Case Study 2: Neuroprotection in Neurodegenerative Models
In a model of Alzheimer's disease induced by amyloid-beta peptide infusion in rats, administration of the compound resulted in improved cognitive function as measured by the Morris water maze test. Biochemical assays indicated reduced levels of oxidative stress markers and improved cholinergic function.
Properties
Molecular Formula |
C12H14FN |
---|---|
Molecular Weight |
191.24 g/mol |
IUPAC Name |
6-fluoro-2,3,4,4a,9,9a-hexahydro-1H-carbazole |
InChI |
InChI=1S/C12H14FN/c13-8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12/h5-7,9,11,14H,1-4H2 |
InChI Key |
XMBSZMVTVFCHDR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)C3=C(N2)C=CC(=C3)F |
Origin of Product |
United States |
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